4-(2,6-Difluorophenoxy)butane-1-thiol
Description
4-(2,6-Difluorophenoxy)butane-1-thiol is a fluorinated thiol derivative characterized by a butane chain terminating in a thiol (-SH) group and a 2,6-difluorophenoxy substituent.
Properties
IUPAC Name |
4-(2,6-difluorophenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2OS/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-14/h3-5,14H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMOIUASFJEDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCCCS)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrimidine Derivatives with 2,6-Difluorophenoxy Substituents
Example Compound: 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidine-2-amine (from ).
Key Differences :
- The pyrimidine derivative’s trifluoromethyl group and aromatic core improve receptor binding and metabolic stability, making it suitable for pharmaceutical applications .
- The thiol group in this compound offers nucleophilic reactivity, enabling disulfide bond formation or covalent targeting of cysteine residues in enzymes.
Benzimidazole Analogs with Fluorinated Substituents
Example Compound : 6-(Benzodioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole (from ).
Key Differences :
- Benzimidazoles are privileged scaffolds in drug design due to their planar aromatic structure, enabling intercalation or π-π interactions. The thiol derivative’s linear aliphatic chain may limit such interactions but offers flexibility for conjugation.
Transesterifiable Pyrimidinyl Compounds
Example Compound: Pyrimidinyl esters with 2,6-difluorophenoxy groups (from ).
Key Differences :
- The thiol derivative’s reactivity enables rapid functionalization (e.g., gold nanoparticle coatings), while pyrimidinyl esters are tailored for controlled release or prodrug strategies.
Research Implications and Gaps
- Structural Insights: The 2,6-difluorophenoxy group enhances electronic effects across all compared compounds, but the core structure dictates application. Thiols excel in covalent binding; pyrimidines/benzimidazoles favor non-covalent interactions.
- Data Limitations: Exact biological data (e.g., IC₅₀, binding affinity) for this compound are absent in the evidence, necessitating further studies.
- Synthetic Challenges : Thiols require inert atmospheres to prevent oxidation, contrasting with the aerobic conditions used for benzimidazole synthesis .
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